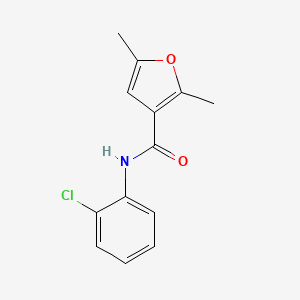![molecular formula C28H24FN3O4 B12219174 4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12219174.png)
4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound that features a unique structure combining fluorophenyl, pyridinyl, and dibenzo[b,e][1,4]diazepin moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepin core, introduction of the fluorophenyl and pyridinyl groups, and subsequent functionalization to introduce the oxobutanoic acid moiety. The synthetic routes typically involve:
Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorophenyl and pyridinyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Functionalization to introduce the oxobutanoic acid moiety: This step may involve oxidation or other functional group transformations.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyridinyl moieties, to introduce different substituents.
Hydrolysis: The oxobutanoic acid moiety can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can be compared with other similar compounds, such as:
4-[3-(4-chlorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid: This compound has a chlorophenyl group instead of a fluorophenyl group, which may influence its biological activity and chemical reactivity.
4-[3-(4-methylphenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid: This compound has a methylphenyl group, which may also affect its properties compared to the fluorophenyl derivative.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological and chemical properties.
Properties
Molecular Formula |
C28H24FN3O4 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-[9-(4-fluorophenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H24FN3O4/c29-20-9-7-17(8-10-20)19-14-22-27(24(33)15-19)28(18-4-3-13-30-16-18)32(25(34)11-12-26(35)36)23-6-2-1-5-21(23)31-22/h1-10,13,16,19,28,31H,11-12,14-15H2,(H,35,36) |
InChI Key |
RWQGMRKFRYWTLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CN=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-9-(2-furyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12219091.png)

![1-[(2-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B12219096.png)
![Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride](/img/structure/B12219099.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12219102.png)

![3,6-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B12219113.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B12219115.png)

![1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12219136.png)

![3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one](/img/structure/B12219146.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12219147.png)
![1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12219149.png)
